6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as chloro and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Pyrimidine Ring Formation: The pyrimidine ring is often constructed via a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Substitution Reactions: Introduction of the chloro and fluoro substituents can be achieved through nucleophilic aromatic substitution reactions using appropriate halogenated reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways.
Medicine
Medicinally, 6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- 6-[(2-fluorophenyl)methyl]-3-(4-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Uniqueness
Compared to similar compounds, 6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to the presence of both chloro and fluoro substituents. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2N5O/c18-13-2-1-3-14(20)12(13)8-24-9-21-16-15(17(24)26)22-23-25(16)11-6-4-10(19)5-7-11/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJBJULGAIBCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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